molecular formula C6HBr2F3N2O2 B14158380 2,4-dibromo-6-(trifluoromethyl)pyrimidine-5-carboxylic Acid CAS No. 887626-23-5

2,4-dibromo-6-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Cat. No.: B14158380
CAS No.: 887626-23-5
M. Wt: 349.89 g/mol
InChI Key: GTAUKHPTHHQHSZ-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-6-(trifluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dibromo-6-(trifluoromethyl)pyrimidine-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of agrochemicals and functional materials.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid
  • 2,4-Dibromo-5-(trifluoromethyl)pyrimidine

Comparison: 2,4-Dibromo-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted applications .

Properties

CAS No.

887626-23-5

Molecular Formula

C6HBr2F3N2O2

Molecular Weight

349.89 g/mol

IUPAC Name

2,4-dibromo-6-(trifluoromethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C6HBr2F3N2O2/c7-3-1(4(14)15)2(6(9,10)11)12-5(8)13-3/h(H,14,15)

InChI Key

GTAUKHPTHHQHSZ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1Br)Br)C(F)(F)F)C(=O)O

Origin of Product

United States

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